REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=O)=[CH:13][CH:12]=1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.Cl.[CH2:44]([O:46][C:47](=[O:50])[CH2:48][NH2:49])[CH3:45]>CN(C=O)C.O>[CH2:44]([O:46][C:47](=[O:50])[CH2:48][NH:49][C:18](=[O:20])[CH2:17][C:14]1[CH:13]=[CH:12][C:11]([OH:10])=[CH:16][CH:15]=1)[CH3:45] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
104 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
114.5 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(CC1=CC=C(C=C1)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 mg | |
YIELD: CALCULATEDPERCENTYIELD | 106.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |